Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate
Description
Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate is a synthetic benzoate ester derivative featuring a prop-2-en-1-yl (allyl) group, an amino substituent, and a bulky tert-butoxy-phenyl methoxy moiety. Its molecular formula is C21H25NO4 (molecular weight: 355.44 g/mol), as reported in the Enamine Ltd. Building Blocks Catalogue . The compound’s structure combines a benzoate core with functional groups that may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
prop-2-enyl 4-amino-3-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methoxy]benzoate |
InChI |
InChI=1S/C21H25NO4/c1-5-12-24-20(23)16-8-11-18(22)19(13-16)25-14-15-6-9-17(10-7-15)26-21(2,3)4/h5-11,13H,1,12,14,22H2,2-4H3 |
InChI Key |
QWXXWEVQJLANIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)OCC=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate typically involves multiple steps, starting from commercially available precursors One common method involves the esterification of 4-amino-3-hydroxybenzoic acid with prop-2-en-1-ol in the presence of a suitable catalyst
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and solvents, along with efficient purification techniques like recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tert-butyl bromide and potassium carbonate in acetone.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications of Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate
This compound is a synthetic organic compound with the molecular formula . It comprises a benzoate ester, an amino group, and a tert-butoxyphenyl moiety. This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Overview
This compound is used as a building block for synthesizing complex molecules in chemistry. Its potential as a biochemical probe for studying enzyme interactions in biology and its possible applications in developing new materials like polymers and coatings in industry are also being explored.
Chemical Reactions Analysis
This compound can undergo several chemical reactions:
- Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
- Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.
- Substitution: Tert-butyl bromide and potassium carbonate in acetone can be used for substitution reactions.
This compound is studied for its potential biological activities, particularly in pharmacology and medicinal chemistry. Compounds with similar structural features have shown anti-inflammatory properties, with some efficacy in reducing cytokine production, and cytotoxic effects, where they induce apoptosis in cancer cells through various pathways.
| Study Reference | Biological Activity | Mechanism |
|---|---|---|
| Inhibition of IL–15 | Reduces PBMC proliferation | |
| Cytotoxicity in cancer cells | Induction of apoptosis | |
| Genotoxicity assessment | No mutagenic activity in Ames test |
Case Studies
- Anti-inflammatory Activity: Benzoic acid derivatives demonstrated a significant reduction in TNF–α and IL–17 secretion from peripheral blood mononuclear cells (PBMCs), suggesting potential therapeutic applications in autoimmune diseases.
- Cytotoxic Effects: Experiments on cancer cell lines revealed that this compound could induce cell death through apoptosis, linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Genotoxicity Testing: Evaluation for genotoxic effects using the Ames test and SOS Chromotest indicated no significant mutagenic activity, suggesting a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzoate esters, focusing on substituent effects, molecular conformation, and supramolecular interactions.
Table 1: Structural and Functional Comparison
Notes:
- This could enhance solubility in polar solvents or interaction with biological targets. The tert-butoxy group provides steric bulk, likely reducing crystallization tendencies compared to smaller substituents (e.g., methoxy) .
- Conformational Differences :
- Supramolecular Interactions: Weak C–H···O hydrogen bonds drive crystal packing in simpler analogs, forming chains or layers .
Biological Activity
Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This formula indicates the presence of a prop-2-en-1-yl group, an amino group, and a methoxy-substituted benzoate moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structural features often exhibit:
- Anti-inflammatory properties : Compounds derived from benzoic acid derivatives have shown efficacy in reducing cytokine production, particularly IL–15, which is involved in inflammatory responses .
- Cytotoxic effects : Some studies suggest that derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
| Study Reference | Biological Activity | Mechanism |
|---|---|---|
| Inhibition of IL–15 | Reduces PBMC proliferation | |
| Cytotoxicity in cancer cells | Induction of apoptosis | |
| Genotoxicity assessment | No mutagenic activity in Ames test |
Case Studies
-
Anti-inflammatory Activity :
In a study examining benzoic acid derivatives, this compound demonstrated a significant reduction in TNF–α and IL–17 secretion from peripheral blood mononuclear cells (PBMCs). This suggests potential therapeutic applications in autoimmune diseases . -
Cytotoxic Effects :
A series of experiments conducted on various cancer cell lines revealed that this compound could induce cell death through apoptosis. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins . -
Genotoxicity Testing :
The compound was evaluated for genotoxic effects using the Ames test and SOS Chromotest. Results indicated no significant mutagenic activity, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
